molecular formula C16H17N5O2S3 B2556792 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-29-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2556792
CAS RN: 851132-29-1
M. Wt: 407.53
InChI Key: FDBTWRRTMWINFA-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .


Synthesis Analysis

Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2- [ [1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro for antimicrobial activity against bacteria and fungal species .


Molecular Structure Analysis

Thiadiazoles occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

Many drugs containing the 1,3,4-thiadiazole nucleus such as acetazolamide 1, methazolamide 2, megazol 3 are available in the market .

Scientific Research Applications

Thiophene Analogues and Carcinogenicity

A study explored thiophene analogues of known carcinogens, including compounds with structural similarities to the compound , to evaluate their potential carcinogenicity. These analogues were synthesized and tested in vitro, revealing insights into their chemical and biological behavior, which could inform assessments of similar compounds (Ashby, Styles, Anderson, & Paton, 1978).

Biological Effects of Acetamide Derivatives

Research on the toxicology of acetamide and its derivatives, which shares a functional group with the compound of interest, provided extensive data on their biological effects. This study updated previous findings, contributing to the understanding of the biological responses and environmental toxicology of such chemicals (Kennedy, 2001).

Thiadiazole Derivatives and Pharmacological Activities

A review on 1,3,4-thiadiazole derivatives, closely related to the core structure of the compound , highlighted their significant pharmacological activities. The presence of the 1,3,4-thiadiazole moiety is associated with a range of biological activities, which could imply potential research applications for the compound (Mishra, Singh, Tripathi, & Giri, 2015).

Heterocyclic Systems Based on 1,3,4-Thiadiazoles

Another study provided an analysis of non-condensed heterocyclic systems based on 1,3,4-thiadiazoles, focusing on their biological activity. This research could serve as a foundation for further studies on similar compounds, including the compound , with potential applications in bioorganic and medicinal chemistry (Lelyukh, 2019).

Mechanism of Action

The 1-(5-(5-nitrofuran-2yl)-1,3,4-thiadiazole-2-yl)piperazines having n-propyl, n-butyl and benzyl side chain on benzamidine showed IC 50 values of 0.08, 0.2, and 0.4 μ m, respectively, against the promastigote form of L. major .

Future Directions

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research may focus on the structural modifications of different thiadiazole derivatives for various pharmacological activities .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S3/c1-3-24-16-20-19-14(26-16)18-13(22)10-25-15-17-7-8-21(15)11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBTWRRTMWINFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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